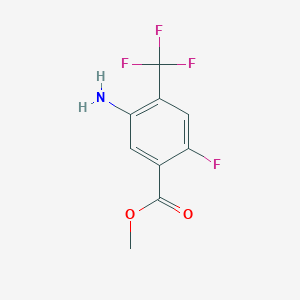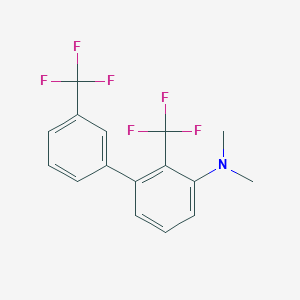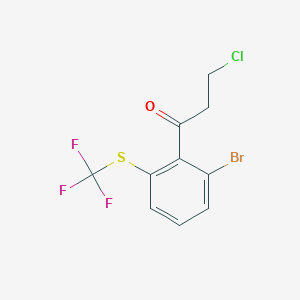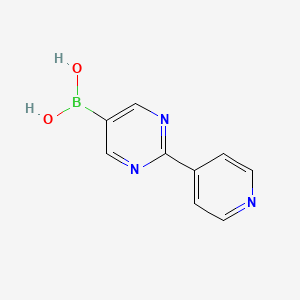
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid is a boronic acid derivative that has gained significant attention in the field of organic chemistry. This compound is characterized by the presence of both pyridine and pyrimidine rings, which are connected through a boronic acid moiety. The unique structure of this compound makes it a valuable building block in various chemical syntheses and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid typically involves the borylation of pyridine and pyrimidine derivatives. One common method is the halogen-metal exchange followed by borylation. For instance, the reaction of a halogenated pyridine or pyrimidine with a boron reagent, such as bis(pinacolato)diboron, in the presence of a palladium catalyst can yield the desired boronic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through crystallization or chromatography techniques.
化学反应分析
Types of Reactions
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding alcohol or ketone.
Reduction: Reduction reactions can convert the boronic acid to a borane or other reduced forms.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are frequently employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the Suzuki-Miyaura coupling can produce biaryl compounds, while oxidation reactions can yield alcohols or ketones.
科学研究应用
(2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and in cross-coupling reactions.
Biology: The compound can be used in the development of biological probes and sensors.
作用机制
The mechanism of action of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid involves its interaction with molecular targets through the boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The pyridine and pyrimidine rings can also participate in π-π stacking interactions and hydrogen bonding, further enhancing the compound’s binding affinity and specificity .
相似化合物的比较
Similar Compounds
Pyridine-4-boronic acid: A simpler boronic acid derivative with similar reactivity but lacking the pyrimidine ring.
Pyrimidine-5-boronic acid: Another related compound that contains the pyrimidine ring but not the pyridine ring.
2-Aminopyridine-4-boronic acid pinacol ester: A derivative with an amino group that offers different reactivity and applications.
Uniqueness
The uniqueness of (2-(Pyridin-4-yl)pyrimidin-5-yl)boronic acid lies in its dual-ring structure, which provides a combination of electronic and steric properties that are not present in simpler boronic acids. This makes it a versatile and valuable compound in various chemical and biological applications.
属性
分子式 |
C9H8BN3O2 |
|---|---|
分子量 |
200.99 g/mol |
IUPAC 名称 |
(2-pyridin-4-ylpyrimidin-5-yl)boronic acid |
InChI |
InChI=1S/C9H8BN3O2/c14-10(15)8-5-12-9(13-6-8)7-1-3-11-4-2-7/h1-6,14-15H |
InChI 键 |
IWHBGIBSEVZOHA-UHFFFAOYSA-N |
规范 SMILES |
B(C1=CN=C(N=C1)C2=CC=NC=C2)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


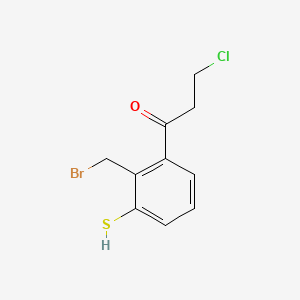

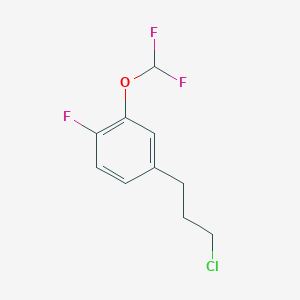
![3-Fluorobicyclo[1.1.1]pentane-1-carboxaldehyde](/img/structure/B14072658.png)
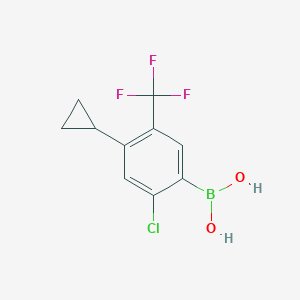
![8-(3-Aminopiperidin-1-yl)-7-but-2-ynyl-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B14072670.png)


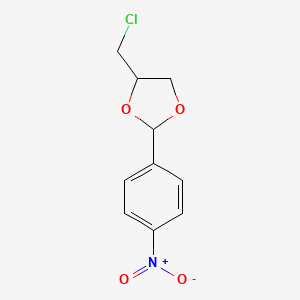

![4-(2-hexyldecyl)-4H-thieno[3,2-b]pyrrole-5,6-dione](/img/structure/B14072708.png)
